L-Tartaric acid

Catalog No.
S544572
CAS No.
87-69-4
M.F
C4H6O6
C4H6O6
COOH(CHOH)2COOH
M. Wt
150.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tartaric acid

CAS Number

87-69-4

Product Name

L-Tartaric acid

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C4H6O6
C4H6O6
COOH(CHOH)2COOH

Molecular Weight

150.09 g/mol

InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1

InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N

SMILES

Array

solubility

582 mg/mL at 20 °C
Solubility in water, g/l at 20Â °C: 1400 (very soluble)
soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 3 ml 95% alcohol (in ethanol)

Synonyms

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt, aluminum tartrate, ammonium tartrate, calcium tartrate, calcium tartrate tetrahydrate, Mn(III) tartrate, potassium tartrate, seignette salt, sodium ammonium tartrate, sodium potassium tartrate, sodium tartrate, stannous tartrate, tartaric acid, tartaric acid, ((R*,R*)-(+-))-isomer, tartaric acid, (R*,S*)-isomer, tartaric acid, (R-(R*,R*))-isomer, tartaric acid, (S-(R*,R*))-isomer, tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer, tartaric acid, calcium salt, (R-R*,R*)-isomer, tartaric acid, monoammonium salt, (R-(R*,R*))-isomer, tartrate

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

The exact mass of the compound L-Tartaric acid is 150.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.96 m582 mg/ml at 20 °csoluble in water and alcohol; 1 gm in 0.8 ml water1 g in 3 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759609. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. It belongs to the ontological category of tartaric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

L-Tartaric acid, CAS 87-69-4, is the naturally occurring (2R,3R) stereoisomer of 2,3-dihydroxybutanedioic acid. It is widely sourced from by-products of the wine industry, making it more commercially available and less expensive than its D-(-) enantiomer or the synthetically produced meso form. Functionally, it is a key chiral resolving agent, a precursor in asymmetric synthesis, a food acidulant (E334), and a metal ion chelator. Its specific stereochemistry is the primary determinant of its value in applications where molecular recognition is critical.

Substituting L-Tartaric acid with its racemic mixture (DL-tartaric acid) or its achiral diastereomer (meso-tartaric acid) is unviable for its primary applications. The value of L-tartaric acid in chiral resolutions and as a stereospecific precursor is entirely dependent on its (2R,3R) configuration; racemic or meso forms lack the necessary chiral recognition to separate enantiomers or direct a stereospecific synthesis. Furthermore, these isomers exhibit significant differences in physical properties, such as solubility, which directly impacts processability and formulation. For instance, L-tartaric acid is over six times more soluble in water than the racemic form, a critical difference in aqueous-based processes. Even substitution with other common acidulants like citric acid can alter chelation strength, taste profiles, and performance as a retarder in industrial applications like cement.

Superior Aqueous Solubility Enabling Higher Concentration Formulations and Processes

L-Tartaric acid exhibits significantly greater solubility in water compared to its racemic and meso isomers. At room temperature, the solubility of the L-(+) form is approximately 6.3 times higher than that of the DL-racemic form. This substantial difference is critical for preparing concentrated stock solutions and for processes requiring high loading of the acidulant or resolving agent without premature precipitation.

Evidence DimensionSolubility in Water
Target Compound Data1.33 kg/L for L-Tartaric acid
Comparator Or Baseline0.21 kg/L for DL-Tartaric acid (racemic)
Quantified Difference~633% higher solubility than the racemic form
ConditionsStandard temperature, in water

This enables higher-throughput aqueous processes, reduces solvent volume, and prevents handling issues associated with slurries or suspensions common with less soluble alternatives.

Enabling Technology for Chiral Resolution via Diastereomeric Salt Crystallization

L-(+)-Tartaric acid is a foundational resolving agent for separating racemic mixtures of basic compounds, such as amines. It reacts with a racemic amine (e.g., (±)-α-phenylethylamine) to form two diastereomeric salts: (S-amine, L-tartrate) and (R-amine, L-tartrate). Due to different spatial arrangements, these diastereomers have distinct physical properties, most importantly, differential solubility in a chosen solvent like methanol. This allows for the selective crystallization and isolation of one diastereomer, from which the pure enantiomer of the amine can be liberated. The racemic (DL) and meso forms of tartaric acid are achiral and therefore incapable of performing this separation.

Evidence DimensionChiral Resolution Capability
Target Compound DataForms diastereomeric salts with differential solubility, enabling separation
Comparator Or BaselineDL-Tartaric acid and meso-Tartaric acid are achiral and cannot form diastereomers with enantiomers, thus cannot be used for resolution
Quantified DifferenceQualitative but absolute: Enables resolution vs. total inability to resolve
ConditionsReaction with a racemic base in a suitable solvent (e.g., methanol) followed by fractional crystallization.

For procurement in pharmaceutical or fine chemical synthesis, L-tartaric acid is a non-substitutable, cost-effective tool for accessing enantiomerically pure compounds.

Demonstrated Utility as a Stereospecific Chiral Pool Precursor

L-Tartaric acid serves as a versatile and economical starting material in 'chiral pool' synthesis, where its inherent stereocenters are incorporated into a more complex target molecule. For example, it has been used as the chiral precursor to establish the absolute stereochemistry of the C6 and C7 centers in the synthesis of PQ-8, a cytotoxic polyacetylene. Similarly, its derivative was used to synthesize both (-)-methyl jasmonate and (+)-methyl epijasmonate. Using the D-enantiomer or an achiral isomer would result in the synthesis of the incorrect enantiomer or a racemic product, respectively.

Evidence DimensionPrecursor Suitability for Chiral Targets
Target Compound DataServes as a (2R,3R) building block for complex chiral molecules
Comparator Or BaselineD-Tartaric acid would yield the opposite enantiomer; DL- or meso-tartaric acid would yield racemic or diastereomeric mixtures
Quantified DifferenceProvides absolute stereochemical control
ConditionsMulti-step organic synthesis of bioactive molecules.

This confirms its role as a reliable and cost-effective source of chirality for R&D and manufacturing, avoiding more complex asymmetric induction steps.

Differential Calcium Salt Precipitation Behavior Critical for Food and Beverage Stability

In winemaking, the control of tartrate precipitation is critical for product stability and consumer acceptance. L-Tartaric acid is the natural isomer in grapes. The racemic form, DL-tartaric acid, is sometimes used specifically to precipitate excess calcium because calcium racemate is particularly insoluble, forming an abundant crystalline precipitate instantaneously under conditions where L-tartaric acid does not. This differential behavior allows L-tartaric acid to be used as the primary acidulant while DL-tartaric acid can be used as a targeted processing aid for calcium removal, highlighting their non-interchangeability.

Evidence DimensionCalcium Salt Precipitation
Target Compound DataForms calcium L-tartrate, which can remain supersaturated under wine conditions
Comparator Or BaselineDL-Tartaric acid forms a highly insoluble calcium racemate salt that precipitates rapidly and abundantly
Quantified DifferenceQualitative: No precipitate vs. abundant precipitate under specific test conditions
ConditionsAddition of calcium acetate solution to a 1% (m/v) solution of the respective tartaric acid isomer.

This demonstrates that selecting the wrong isomer can lead to catastrophic product instability (unwanted precipitation) or failure of a specific process step (calcium removal), making isomer choice a critical procurement decision.

Pharmaceutical Manufacturing: Chiral Resolution of Amine Intermediates

For the production of enantiomerically pure Active Pharmaceutical Ingredients (APIs), L-Tartaric acid is the agent of choice for the resolution of racemic basic intermediates. Its ability to form diastereomeric salts with differential solubility allows for a robust, scalable, and cost-effective separation via crystallization, a process where achiral substitutes like DL- or meso-tartaric acid would completely fail.

Fine & Specialty Chemicals: Asymmetric Synthesis from the Chiral Pool

In the synthesis of complex, high-value chiral molecules, L-Tartaric acid serves as an economical and reliable starting material. Its two stereocenters are directly incorporated into the final product's backbone, providing absolute stereochemical control without the need for more expensive and complex asymmetric catalysts.

Food & Beverage Production: Primary Acidulant and Stabilizer in Winemaking

As the naturally occurring acid in grapes, L-Tartaric acid is used to adjust the pH and tartness of wine, which is critical for flavor, color stability, and microbial control. Its specific solubility and crystallization properties with potassium and calcium ions are well-understood, allowing for controlled stability, a key quality parameter that cannot be replicated by substituting with racemic tartaric acid or other food acids without altering the process.

High-Concentration Aqueous Formulations

In applications requiring a highly concentrated, acidic aqueous solution, such as in certain cleaning formulations or as a buffer, L-Tartaric acid is the superior choice over its isomers. Its significantly higher water solubility (>6x that of the racemic form) allows for the preparation of concentrated, stable solutions, reducing water usage and improving process efficiency.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder; Other Solid
Dry Powder
Colourless or translucent crystalline solid or white crystalline powder
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS]
Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS]
Solid
WHITE CRYSTALLINE POWDER.
colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste

XLogP3

-1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

150.01643791 Da

Monoisotopic Mass

150.01643791 Da

Flash Point

210Â °C c.c.

Heavy Atom Count

10

Density

Relative density (water = 1): 1.79

Appearance

Solid powder

Melting Point

Between 168 °C and 170 °C
169 °C
206Â °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4J4Z8788N8
W4888I119H

Related CAS

132517-61-4

GHS Hazard Statements

Aggregated GHS information provided by 4581 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 45 of 4581 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 4536 of 4581 companies with hazard statement code(s):;
H302 (44.93%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (44.91%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (39.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (57.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tartaric Acid is primarily indicated in conditions like Antiscorbutic, Antiseptic.
Stress incontinence, female

Pharmacology

Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.
Tartaric Acid is a white crystalline dicarboxylic acid found in many plants, particularly tamarinds and grapes. Tartaric acid is used to generate carbon dioxide through interaction with sodium bicarbonate following oral administration. Carbon dioxide extends the stomach and provides a negative contrast medium during double contrast radiography. In high doses, this agent acts as a muscle toxin by inhibiting the production of malic acid, which could cause paralysis and maybe death.

Vapor Pressure

0.00000015 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

133-37-9
87-69-4

Absorption Distribution and Excretion

Oral or parenteral doses of monosodium 14C-L(+)-tartrate (400 mg/kg) are rapidly excreted by rats and a proportion completely metabolized to CO2. The oral dose was well-absorbed.
Only about 15-20% of consumed tartaric acid is secreted in the urine unchanged.

Metabolism Metabolites

Most tartarate that is consumed by humans is metabolized by bacteria in the gastrointestinal tract , primarily in the large instestine.

Wikipedia

Tartaric acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Food additives
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACID; ANTIOXIDANT_SYNERGIST; EMULSIFIER; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes
Cosmetics -> Buffering

General Manufacturing Information

Not Known or Reasonably Ascertainable
Construction
Computer and Electronic Product Manufacturing
Cyclic Crude and Intermediate Manufacturing
All Other Chemical Product and Preparation Manufacturing
Butanedioic acid, 2,3-dihydroxy- (2R,3R)-: ACTIVE
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-: ACTIVE

Dates

Last modified: 08-15-2023
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